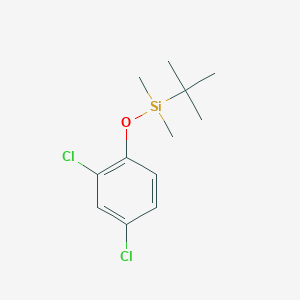
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane
描述
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, two chlorine atoms, and a phenoxy group attached to a dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane typically involves the reaction of 2,4-dichlorophenol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of tert-butyl-(2,4-diamino-phenoxy)-dimethyl-silane.
Oxidation: Formation of tert-butyl-(2,4-dichloro-quinone)-dimethyl-silane.
Reduction: Formation of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane derivatives with reduced functional groups.
科学研究应用
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for phenols and alcohols in complex organic synthesis.
Materials Science: Employed in the synthesis of silicon-based polymers and materials with unique properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
作用机制
The mechanism of action of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane involves its interaction with various molecular targets. The phenoxy group can interact with enzymes and receptors, while the silane moiety can form stable bonds with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar phenoxy and dichloro groups.
Tert-butyl-dimethylsilyl chloride: A silane compound with a tert-butyl group but lacking the phenoxy and dichloro groups.
Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.
Uniqueness
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, dichloro-phenoxy group, and dimethylsilane moiety
属性
IUPAC Name |
tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWHLWFKXXRKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
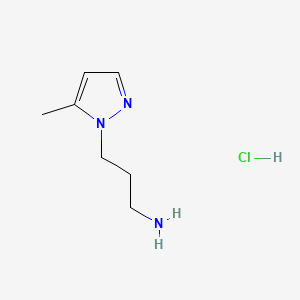
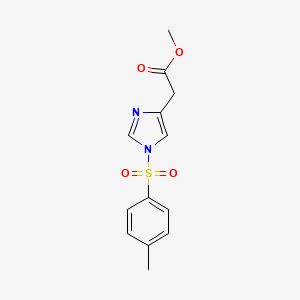
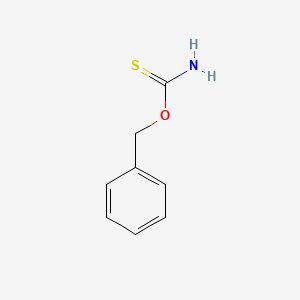
![Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate](/img/structure/B8266521.png)
![tert-butyl N-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B8266528.png)
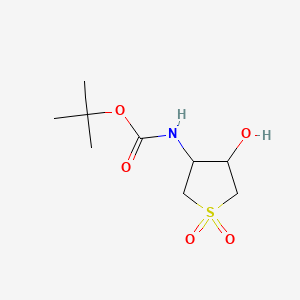
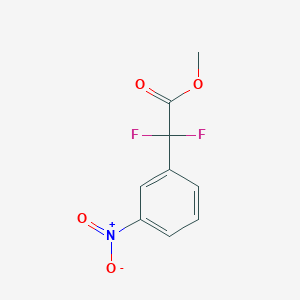
![2-Methyl-1-(2-methylimidazo[4,5-c]quinolin-1-yl)propan-2-ol](/img/structure/B8266552.png)
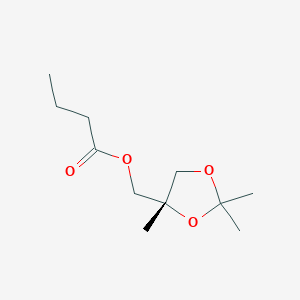
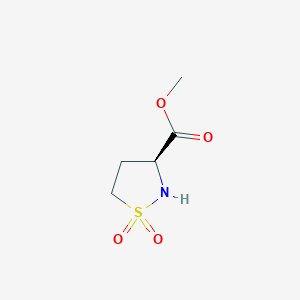
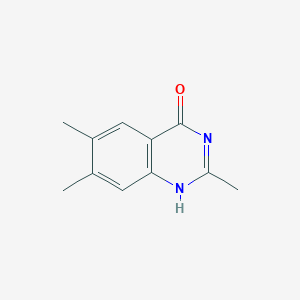
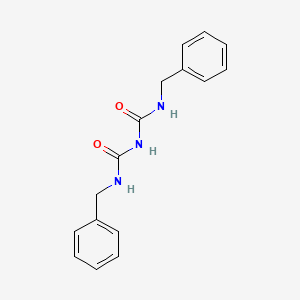
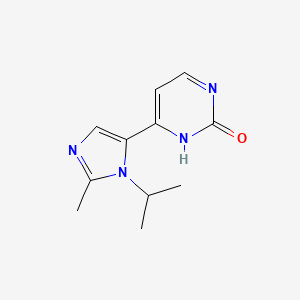
![2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol](/img/structure/B8266596.png)
